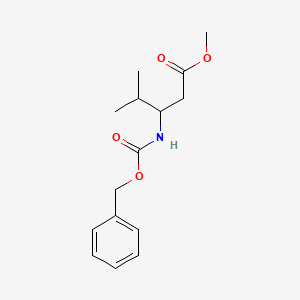
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a hydroxy group and an oxoethyl group, attached to a naphthamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. For instance, cyclobutene can be reacted with ethylene in the presence of a catalyst such as rhodium to form the cyclobutyl ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation. The cyclobutyl intermediate is treated with borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the hydroxy-substituted cyclobutyl compound.
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through an aldol condensation reaction. The hydroxy-substituted cyclobutyl compound is reacted with an aldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the oxoethyl-substituted cyclobutyl compound.
Formation of the Naphthamide Moiety: The final step involves the formation of the naphthamide moiety. This can be achieved by reacting the oxoethyl-substituted cyclobutyl compound with 2-naphthoyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the cyclobutyl ring can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The naphthamide moiety can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Formation of a ketone from the hydroxy group.
Reduction: Formation of an alcohol from the oxoethyl group.
Substitution: Formation of nitro-substituted naphthamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological targets can be exploited to develop new therapeutic agents for treating diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability.
Wirkmechanismus
The mechanism of action of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide involves its interaction with specific molecular targets. The hydroxy and oxoethyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. The naphthamide moiety can engage in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-substrate complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-benzamide: Similar structure but with a benzamide moiety instead of a naphthamide moiety.
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-anthramide: Similar structure but with an anthramide moiety instead of a naphthamide moiety.
Uniqueness
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is unique due to its combination of a cyclobutyl ring with hydroxy and oxoethyl substitutions, and a naphthamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H17NO3 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N-[3-hydroxy-3-(2-oxoethyl)cyclobutyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H17NO3/c19-8-7-17(21)10-15(11-17)18-16(20)14-6-5-12-3-1-2-4-13(12)9-14/h1-6,8-9,15,21H,7,10-11H2,(H,18,20) |
InChI-Schlüssel |
DSATZMOOCAGRDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CC=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
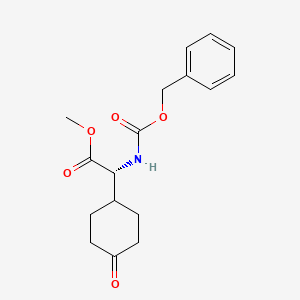
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
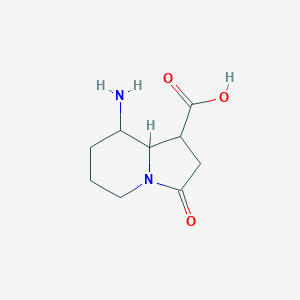
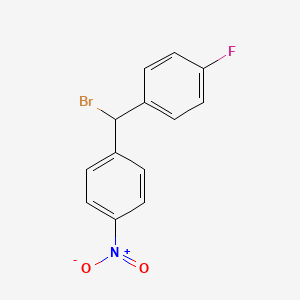
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
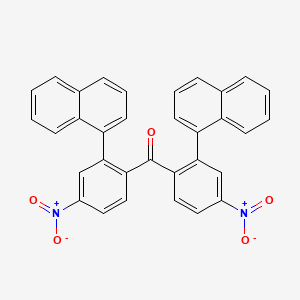


![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
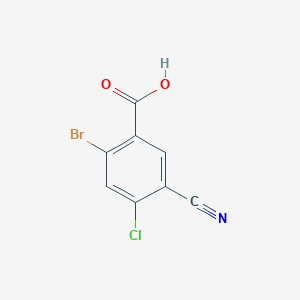
![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
